Cas no 80636-30-2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one structure
80636-30-2 structure
Nombre del producto:3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Número CAS:80636-30-2
MF:C10H12N2O
Megavatios:176.215082168579
MDL:MFCD00186947
CID:1004179
PubChem ID:595203

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
    • 2(1H)-Quinoxalinone,3,4-dihydro-3,3-dimethyl-(9CI)
    • 3,3-dimethyl-1,4-dihydroquinoxalin-2-one
    • 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one
    • 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone
    • 2(1H)-Quinoxalinone, 3,4-dihydro-3,3-dimethyl-
    • 3,3-dimethyl-1,3,4-trihydroquinoxalin-2-one
    • Oprea1_402834
    • Oprea1_274771
    • KS
    • 3,4-Dihydro-3,3-dimethyl-2(1H)-quinoxalinone (ACI)
    • 1,2,3,4-Tetrahydro-3,3-dimethylquinoxalin-2-one
    • 1,2-Dihydro-2,2-dimethyl-3-hydroxyquinoxaline
    • 3,3-Dimethyl-3,4-dihydro-quinoxalin-2-ol
    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2-ol
    • MDL: MFCD00186947
    • Renchi: 1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
    • Clave inchi: RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • Sonrisas: O=C1C(C)(C)NC2C(=CC=CC=2)N1

Atributos calculados

  • Calidad precisa: 176.09500
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 225
  • Superficie del Polo topológico: 41.1

Propiedades experimentales

  • Punto de ebullición: 349°C at 760 mmHg
  • PSA: 41.13000
  • Logp: 2.10520

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
  • Nivel de peligro:IRRITANT

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB316270-1 g
3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one, 95%; .
80636-30-2 95%
1 g
€144.00 2023-07-19
Alichem
A449039250-1g
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 98%
1g
$178.20 2023-09-01
Life Chemicals
F1011-0469-1g
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 95%+
1g
$177.0 2023-09-07
Life Chemicals
F1011-0469-5g
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 95%+
5g
$531.0 2023-09-07
TRC
D456915-100mg
3,3-Dimethyl-3,4-dihydro-1h-quinoxalin-2-one
80636-30-2
100mg
$87.00 2023-05-18
abcr
AB316270-5 g
3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one, 95%; .
80636-30-2 95%
5 g
€368.40 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ588-100mg
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 98%
100mg
150CNY 2021-05-08
eNovation Chemicals LLC
Y0984509-10g
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 95%
10g
$600 2024-08-02
eNovation Chemicals LLC
Y1047662-1g
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 97%
1g
$115 2024-06-07
Enamine
EN300-05878-0.05g
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 95%
0.05g
$19.0 2023-10-28

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  6 min, 190 °C
Referencia
Synthetic studies of bioactive quinoxalinones: A facile approach to potent euglycemic and hypolipidemic agents
Kamila, Sukanta; et al, Heterocycles, 2006, 68(9), 1931-1939

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Benzene ;  -20 °C; 14 d, -20 °C
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Referencia
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Referencia
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Métodos de producción 4

Condiciones de reacción
Referencia
Antagonist, Partial Agonist, and Full Agonist Imidazo[1,5-a]quinoxaline Amides and Carbamates Acting through the GABAA/Benzodiazepine Receptor
TenBrink, Ruth E.; et al, Journal of Medicinal Chemistry, 1994, 37(6), 758-68

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Chloroform ,  Water ;  0 °C; < 10 °C; 5 - 7 h, 10 °C
Referencia
Some Aspects of the Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction
Pokhodylo, N. T.; et al, Russian Journal of Organic Chemistry, 2019, 55(9), 1310-1321

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  10 - 20 s, rt → 0 °C; 0 °C; 18 h, 0 °C → rt
Referencia
Practical synthesis of 3,3-substituted dihydroquinoxalin-2-ones from aryl 1,2-diamines using the Bargellini reaction
Alanine, Thomas A.; et al, Tetrahedron Letters, 2016, 57(39), 4386-4388

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Referencia
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referencia
A general and practical access to chiral quinoxalinones with low copper-catalyst loading
Tanimori, Shinji; et al, Advanced Synthesis & Catalysis, 2010, 352, 2531-2537

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Referencia
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referencia
Efficient synthesis of useful heterocycles via transition metal-catalyzed cascade processes
Tanimori, Shinji; et al, Research on Chemical Intermediates, 2014, 40(6), 2157-2164

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Raw materials

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80636-30-2)3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
A864672
Pureza:99%/99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g/100.0g
Precio ($):166.0/277.0/554.0/886.0/1440.0